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Application Notes
Derazantinib (ARQ-087) is an orally bioavailable, ATP-competitive multi-kinase inhibitor

investigated for the treatment of intrahepatic cholangiocarcinoma (iCCA), particularly in patients

with genetic aberrations in the Fibroblast Growth Factor Receptor 2 (FGFR2).[1][2] The

compound supplied for preclinical and clinical studies is a racemate.[3][4][5][6]

Mechanism of Action
Derazantinib potently inhibits the kinase activity of FGFR1, 2, and 3.[7] In cholangiocarcinoma,

the primary target is the FGFR2 signaling pathway, which, when aberrantly activated by gene

fusions, rearrangements, mutations, or amplifications, becomes a key driver of tumor cell

proliferation and survival.[8][9] Derazantinib's mechanism involves competitively binding to the

ATP-binding pocket of the FGFR kinase domain, which blocks the autophosphorylation and

activation of the receptor. This inhibition leads to the downregulation of major downstream

signaling cascades, including the RAS-MAPK and PI3K-AKT pathways, ultimately resulting in

cell cycle arrest and apoptosis of tumor cells.[10][11]

Beyond its potent activity against the FGFR family, derazantinib also demonstrates inhibitory

effects on other kinases, including Colony-Stimulating Factor 1 Receptor (CSF1R) and

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[7] This broader activity may
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contribute to its anti-tumor effects by modulating the tumor microenvironment and inhibiting

angiogenesis.

Clinical Efficacy in Cholangiocarcinoma
Clinical data, primarily from the Phase 2 FIDES-01 study, have demonstrated the therapeutic

potential of derazantinib in patients with advanced iCCA who have progressed on prior

therapies.[12] The study evaluated the efficacy in two main cohorts: patients with FGFR2

fusions and those with FGFR2 mutations or amplifications.

In patients with FGFR2 fusions, derazantinib treatment resulted in an objective response rate

(ORR) of 21.4% and a disease control rate (DCR) of 75.7%.[12] The median progression-free

survival (PFS) was 8.0 months, with a median overall survival (OS) of 17.2 months.[12] For

patients with FGFR2 mutations or amplifications, the ORR was 6.5%, with a DCR of 58.1%.[12]

In this cohort, the median PFS was 8.3 months, and the median OS was 15.9 months.[12]

Safety and Tolerability
Derazantinib has shown a manageable safety profile in clinical trials.[2][7] The most frequently

observed treatment-related adverse events include hyperphosphatemia (an on-target effect of

FGFR inhibition), asthenia/fatigue, nausea, and elevations in liver transaminases.[12]

Compared to other FGFR inhibitors, derazantinib has been associated with a low incidence of

class-specific side effects like stomatitis, hand-foot syndrome, and retinal toxicity.[7]

Data Presentation
Table 1: Efficacy of Derazantinib in the FIDES-01 Study
(FGFR2 Fusion Cohort)
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Efficacy Endpoint Value 95% Confidence Interval

Objective Response Rate

(ORR)
21.4% 66.3% - 83.6%

Disease Control Rate (DCR) 75.7% 66.3% - 83.6%

Median Progression-Free

Survival (PFS)
8.0 months 5.5 - 8.3 months

Median Overall Survival (OS) 17.2 months 12.5 - 22.4 months

Data sourced from the FIDES-01 clinical trial.[12][13]

Table 2: Efficacy of Derazantinib in the FIDES-01 Study
(FGFR2 Mutation/Amplification Cohort)

Efficacy Endpoint Value 95% Confidence Interval

Objective Response Rate

(ORR)
6.5% 0.8% - 21.4%

Disease Control Rate (DCR) 58.1% 39.1% - 75.5%

Median Progression-Free

Survival (PFS)
8.3 months 1.9 - 16.7 months

Median Overall Survival (OS) 15.9 months 8.4 - Not Estimable

Data sourced from the FIDES-01 clinical trial.[12][13]

Table 3: Common Treatment-Related Adverse Events
(Any Grade)
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Adverse Event Frequency

Hyperphosphatemia 37%

Asthenia/Fatigue 34%

Nausea 30%

Transaminase Elevations 29%

Dry Mouth 27%

Dry Eye 23%

Data compiled from the FIDES-01 clinical trial.[12]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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